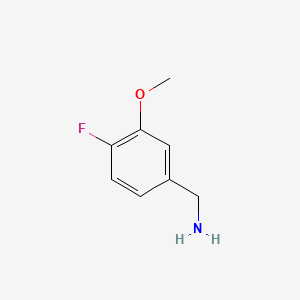

4-Fluoro-3-methoxybenzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-fluoro-3-methoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-11-8-4-6(5-10)2-3-7(8)9/h2-4H,5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBODMDXBVNUXJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657874 | |

| Record name | 1-(4-Fluoro-3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508177-67-1 | |

| Record name | 1-(4-Fluoro-3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Fluoro-3-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methoxybenzylamine is a substituted benzylamine derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the aromatic ring, imparts specific electronic and steric properties that can influence the biological activity and pharmacokinetic profile of larger molecules. Understanding the core physicochemical properties of this compound is paramount for its effective utilization in the design and development of novel therapeutic agents and other functional materials.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. It details established experimental protocols for the determination of key parameters and presents a typical synthetic route. Furthermore, it explores the relationship between its structural attributes and their implications in a drug discovery context.

Physicochemical Properties

A precise understanding of a compound's physicochemical characteristics is fundamental to predicting its behavior in both chemical and biological systems. These properties are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative data for this compound is summarized in the tables below. It is important to note that while some data is derived from computational models, it provides valuable estimations in the absence of comprehensive experimental values.

General and Computed Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FNO | [PubChem][1] |

| Molecular Weight | 155.17 g/mol | [PubChem][1] |

| CAS Number | 508177-67-1 | [Aromsyn Co.,Ltd.][2] |

| IUPAC Name | (4-fluoro-3-methoxyphenyl)methanamine | [PubChem][1] |

| XLogP3 (Predicted) | 0.9 | [PubChem][1] |

| Polar Surface Area | 35.3 Ų | [PubChem][1] |

Experimental and Predicted Physical Properties

| Property | Value | Notes |

| Melting Point | Data Not Available | - |

| Boiling Point | 234.9 ± 25.0 °C (Predicted) | Predicted for the isomeric 3-Fluoro-4-methoxybenzylamine. |

| pKa (Predicted) | 9.04 ± 0.10 | Predicted for the isomeric 3-Fluoro-4-methoxybenzylamine. |

| Water Solubility | Predicted to be immiscible | Based on data for the isomeric 3-Fluoro-4-methoxybenzylamine.[3] |

Synthesis and Reactivity

Synthesis

A common and efficient method for the synthesis of this compound is through the reductive amination of its corresponding aldehyde, 4-fluoro-3-methoxybenzaldehyde. This two-step, one-pot reaction involves the formation of an imine intermediate followed by its reduction to the desired amine.

Chemical Reactivity

As a primary amine, this compound exhibits characteristic nucleophilic properties. The lone pair of electrons on the nitrogen atom allows it to readily participate in a variety of chemical transformations, including:

-

N-Alkylation and N-Arylation: Reaction with alkyl or aryl halides to form secondary and tertiary amines.

-

Amidation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.

-

Schiff Base Formation: Condensation with aldehydes or ketones to yield imines.

The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom on the benzene ring can modulate the reactivity of both the amine and the aromatic ring in electrophilic aromatic substitution reactions.

Role in Drug Discovery and Development

While specific signaling pathways for this compound are not extensively documented, its utility as a scaffold in drug discovery is evident from the broader class of benzylamine derivatives. The physicochemical properties of such molecules are critical in determining their potential as drug candidates.

The interplay of properties such as solubility, lipophilicity (logP), and ionization state (pKa) governs how a molecule interacts with the biological environment. For instance, adequate aqueous solubility is necessary for administration and distribution in the bloodstream, while a certain degree of lipophilicity is required to cross cell membranes and reach intracellular targets. The fluorine atom in this compound can enhance metabolic stability and binding affinity to target proteins, a common strategy in modern medicinal chemistry.

Experimental Protocols

The following sections detail standard experimental methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.

-

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology (Microscale Capillary Method):

-

Sample Preparation: A few drops of the liquid are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable bath (e.g., oil bath).

-

Heating: The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary.

-

Observation: The heating is stopped, and the bath is allowed to cool slowly. The boiling point is the temperature at which the bubbles cease, and the liquid just begins to enter the capillary tube.

pKa Determination

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For an amine, it reflects the equilibrium between the protonated (conjugate acid) and unprotonated forms. Potentiometric titration is a common method for its determination.

Methodology (Potentiometric Titration):

-

Sample Preparation: A precise amount of the amine is dissolved in a suitable solvent (often a water-miscible co-solvent like methanol or DMSO for compounds with low water solubility) to a known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.

logP Determination

Principle: The logarithm of the partition coefficient (logP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water, representing lipid and aqueous environments, respectively.

Methodology (Shake-Flask Method):

-

Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., PBS at pH 7.4) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of this value.

Aqueous Solubility Determination

Principle: Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature to form a saturated solution.

Methodology (Flask Method - OECD 105):

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of water in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand to let undissolved solid settle. The saturated solution is then separated from the excess solid by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method (e.g., HPLC, LC-MS).

-

Reporting: The solubility is reported in units of mass per volume (e.g., mg/L or µg/mL) at the specified temperature.

Conclusion

References

4-Fluoro-3-methoxybenzylamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential applications, and a representative synthesis protocol for 4-Fluoro-3-methoxybenzylamine. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Core Chemical Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for reaction planning, analytical method development, and safety assessments.

| Property | Value | Source |

| CAS Number | 508177-67-1 | [1] |

| Molecular Formula | C₈H₁₀FNO | [1] |

| Molecular Weight | 155.17 g/mol | [1] |

| IUPAC Name | (4-fluoro-3-methoxyphenyl)methanamine | [1] |

| Synonyms | 5-Aminomethyl-2-fluoroanisole, 5-(Aminomethyl)-2-fluoroanisole | [1] |

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented in publicly available literature, its structure is analogous to other substituted benzylamines that are widely used as intermediates in organic synthesis. For instance, the related compound 4-methoxybenzylamine is a key intermediate in the synthesis of Avanafil, a phosphodiesterase-5 (PDE-5) inhibitor used to treat erectile dysfunction[2].

Given its chemical structure, this compound is a valuable building block for the synthesis of more complex molecules. The presence of a primary amine group allows for a variety of chemical transformations, such as amide bond formation, reductive amination, and the formation of Schiff bases. The fluoro and methoxy substituents on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate, making this compound of interest in medicinal chemistry for the development of novel therapeutic agents.

Representative Synthesis Protocol

The following is a representative experimental protocol for the synthesis of a substituted benzylamine, adapted from a known procedure for a related isomer[3]. This protocol illustrates a common synthetic route and should be adapted and optimized for specific laboratory conditions.

Reaction: Reduction of a substituted benzonitrile to a benzylamine.

Materials:

-

4-Fluoro-3-methoxybenzonitrile (starting material)

-

Methanol (solvent)

-

Raney Nickel (catalyst)

-

Pressurized hydrogen gas or a suitable hydrogen source

Procedure:

-

In a suitable reaction vessel, dissolve 4-Fluoro-3-methoxybenzonitrile in methanol.

-

Carefully add Raney Nickel to the solution under an inert atmosphere.

-

Seal the reaction vessel and introduce hydrogen gas to the desired pressure.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Once the reaction is complete, carefully filter the mixture to remove the Raney Nickel catalyst. Wash the catalyst with methanol to recover any adsorbed product.

-

Combine the filtrate and the methanol washes.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product may be purified further by techniques such as distillation or column chromatography if required.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the representative synthesis protocol described above.

Caption: Representative workflow for the synthesis of this compound.

Safety and Handling

Substituted benzylamines should be handled with care in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with eyes or skin, flush immediately with copious amounts of water[4]. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

The Biological Potential of 4-Fluoro-3-methoxybenzylamine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Strategic substitution on the phenyl ring can significantly modulate the pharmacological properties of these molecules, leading to a wide range of therapeutic applications. The introduction of fluorine and methoxy groups, in particular, is a common strategy in drug design to enhance metabolic stability, improve binding affinity, and modulate electronic properties. This technical guide explores the potential biological activities of derivatives based on the 4-fluoro-3-methoxybenzylamine core, a scaffold of growing interest in the pursuit of novel therapeutic agents. While comprehensive biological data on a wide array of derivatives from this specific core remains an area of active investigation, this document collates available information on related structures to highlight potential therapeutic avenues and provides generalized experimental approaches for their synthesis and evaluation.

Potential Therapeutic Applications

Based on the biological activities observed for structurally related benzylamine and benzamide derivatives, compounds derived from this compound hold promise in several therapeutic areas:

-

Antimicrobial Activity: Amide derivatives of benzylamines have demonstrated potential as antimicrobial agents. For instance, fatty acid amides of 4-methoxybenzylamine have been synthesized and evaluated for their ability to inhibit the growth of various microbial strains. The mechanism of action is often associated with the disruption of microbial cell membranes or interference with essential enzymatic pathways.

-

Anticancer Activity: The benzylamine moiety is present in various compounds investigated for their antiproliferative effects. The substitution pattern on the aromatic ring is crucial for cytotoxic activity against different cancer cell lines.

-

Neuroprotective and CNS Activity: Benzylamine derivatives are known to interact with various targets in the central nervous system (CNS). Modifications of the benzylamine core can lead to compounds with potential applications in neurodegenerative diseases and other CNS disorders.

-

Enzyme Inhibition: The substituted benzylamine scaffold can be tailored to fit into the active sites of various enzymes, leading to their inhibition. This makes them attractive candidates for targeting enzymes implicated in a range of diseases.

Data Presentation: Antimicrobial Activity of Structurally Related Benzylamide Derivatives

Due to the limited availability of specific quantitative data for this compound derivatives in the public domain, the following table summarizes the antimicrobial activity of fatty acid amides derived from the closely related 4-methoxybenzylamine. This data serves as a valuable reference point for potential future studies on the fluoro-substituted analogues.

| Compound ID | Derivative | Test Organism | MIC (µg/mL) | Reference |

| 1 | N-(4-methoxybenzyl)undec-10-enamide | Escherichia coli | 125 | [1] |

| Staphylococcus aureus | 62.5 | [1] | ||

| 2 | N-(4-methoxybenzyl)oleamide | Escherichia coli | 250 | [1] |

| Staphylococcus aureus | 125 | [1] |

MIC: Minimum Inhibitory Concentration

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and biological evaluation of this compound derivatives, based on standard methodologies in medicinal chemistry.

Synthesis of N-(4-fluoro-3-methoxybenzyl) Amide Derivatives

A common method for the synthesis of amide derivatives involves the coupling of this compound with a carboxylic acid.

General Procedure:

-

Activation of Carboxylic Acid: To a solution of the desired carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and a catalyst like 4-dimethylaminopyridine (DMAP, 0.1 eq.) are added. The mixture is stirred at room temperature for 30 minutes.

-

Amide Coupling: this compound (1.0 eq.) is added to the reaction mixture.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 12-24 hours).

-

Work-up and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed successively with 1N HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-(4-fluoro-3-methoxybenzyl) amide derivative.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Procedure:

-

Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared bacterial suspension.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Mandatory Visualizations

General Synthetic Workflow for Amide Derivatives

Caption: Synthetic workflow for N-(4-fluoro-3-methoxybenzyl) amide derivatives.

Logical Relationship of Potential Biological Activities

Caption: Potential biological activities derived from the core structure.

Conclusion

Derivatives of this compound represent a promising area for the discovery of new therapeutic agents. While specific biological data for this scaffold is currently limited in publicly accessible literature, the known activities of structurally similar compounds suggest significant potential in antimicrobial, anticancer, and neuroprotective applications. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to synthesize and evaluate novel derivatives of this versatile chemical core. Further investigation into the structure-activity relationships of these compounds is warranted to unlock their full therapeutic potential.

References

Solubility Profile of 4-Fluoro-3-methoxybenzylamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Fluoro-3-methoxybenzylamine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected qualitative solubility based on the physicochemical properties of the molecule and data from structurally similar compounds. Furthermore, a detailed, standardized experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data. This guide also includes a logical workflow for solubility determination, visualized using a Graphviz diagram, to assist in experimental design and execution.

Introduction

This compound is a substituted benzylamine derivative with applications in the synthesis of various biologically active molecules. Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. Understanding its solubility profile is therefore essential for optimizing synthetic routes and ensuring the efficient production of high-purity final products. This guide aims to provide a foundational understanding of its expected solubility and the methodologies to empirically determine it.

Physicochemical Properties of this compound

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties, particularly the XLogP3 value, suggest a degree of lipophilicity that would favor solubility in a range of organic solvents.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀FNO | PubChem[1] |

| Molecular Weight | 155.17 g/mol | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 2 | PubChem[1] |

Qualitative Solubility Profile

Expected Solubility:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents like methanol, ethanol, and other lower-chain alcohols.

-

Good to Moderate Solubility: Expected in moderately polar solvents like acetone, acetonitrile, ethyl acetate, dichloromethane, and chloroform.

-

Low to Insoluble: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene.

-

Water: The isomeric compound 3-Fluoro-4-methoxybenzylamine is reported to be immiscible with water, suggesting that this compound will also have very low solubility in water.

The parent compound, benzylamine, is miscible with ethanol and diethyl ether, and very soluble in acetone. It is also soluble in benzene and slightly soluble in chloroform.[2][3] This further supports the expectation that this compound will be soluble in a range of common organic solvents.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following details a common and reliable method for determining the solubility of a solid compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in various organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

-

Weigh the vial containing the dried residue to determine the mass of the dissolved this compound.

-

Alternatively, and for higher accuracy, prepare a series of standard solutions of known concentrations of this compound in the respective solvent.

-

Dilute an accurately measured aliquot of the filtered saturated solution with the same solvent.

-

Analyze the diluted sample and the standard solutions by a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions and determine the concentration of this compound in the saturated solution.

-

-

Data Calculation and Presentation:

-

Calculate the solubility in various units such as g/L, mg/mL, or molarity (mol/L).

-

Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.

-

Present the quantitative data in a structured table for easy comparison across different solvents.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in a typical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for experimental solubility determination.

Synthesis of this compound

Understanding the synthesis of this compound can provide context for its potential impurities and handling requirements. A common synthetic route involves the reduction of 4-fluoro-3-methoxybenzonitrile.

Caption: A general synthetic pathway to this compound.

Conclusion

This technical guide serves as a valuable resource for researchers working with this compound. While quantitative solubility data is sparse, the provided qualitative assessment and detailed experimental protocol will empower scientists to generate the necessary data for their specific applications. The inclusion of logical workflows for both solubility determination and synthesis aims to streamline experimental processes and enhance reproducibility in a research and development setting. The general expectation is that this compound will exhibit good solubility in a wide array of common organic solvents, facilitating its use in various synthetic and formulation contexts.

References

An In-depth Review of 4-Fluoro-3-methoxybenzylamine in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methoxybenzylamine is a substituted benzylamine derivative that serves as a valuable building block in organic synthesis, particularly in the design and development of novel therapeutic agents. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, imparts specific physicochemical properties that can influence the biological activity, metabolic stability, and pharmacokinetic profile of larger molecules incorporating this scaffold. This technical guide provides a comprehensive review of this compound, summarizing its chemical properties, synthetic methodologies, and known applications in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound, with the chemical formula C₈H₁₀FNO, is a primary amine.[1] Key computed physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 155.17 g/mol | PubChem[1] |

| IUPAC Name | (4-fluoro-3-methoxyphenyl)methanamine | PubChem[1] |

| CAS Number | 508177-67-1 | PubChem[1] |

| Molecular Formula | C₈H₁₀FNO | PubChem[1] |

| XLogP3 | 0.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

Synthesis of this compound

Reduction of 4-Fluoro-3-methoxybenzonitrile

The reduction of a nitrile is a common and effective method for the preparation of primary amines. Several reducing agents can be employed for this transformation.

Experimental Protocol (General Procedure):

A suitable reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex (BH₃-THF), would be used to reduce the nitrile group of 4-fluoro-3-methoxybenzonitrile to the corresponding primary amine.

-

Reaction Scheme:

Fig. 1: Synthesis via nitrile reduction. -

Detailed Methodology (Hypothetical):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-fluoro-3-methoxybenzonitrile in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of the reducing agent (e.g., LiAlH₄ in ether or BH₃-THF in THF) is added dropwise to the stirred nitrile solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., 15% NaOH).

-

The resulting mixture is filtered, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification is typically achieved by column chromatography on silica gel or by distillation under reduced pressure.

-

Reductive Amination of 4-Fluoro-3-methoxybenzaldehyde

Reductive amination is another powerful method for synthesizing amines.[2] This two-step, one-pot reaction involves the formation of an imine from an aldehyde and an amine source (in this case, ammonia or an ammonia equivalent), followed by the in-situ reduction of the imine.

Experimental Protocol (General Procedure):

-

Reaction Scheme:

Fig. 2: Synthesis via reductive amination. -

Detailed Methodology (Hypothetical):

-

4-Fluoro-3-methoxybenzaldehyde is dissolved in a suitable solvent (e.g., methanol or dichloromethane).

-

An ammonia source, such as ammonium acetate or a solution of ammonia in methanol, is added to the solution.

-

The mixture is stirred at room temperature to allow for the formation of the imine intermediate.

-

A reducing agent, typically one that is selective for imines over aldehydes such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is added to the reaction mixture.[2]

-

The reaction is stirred at room temperature until completion, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

The reaction is quenched, and the product is worked up in a similar manner to the nitrile reduction method described above.

-

Purification is carried out using standard techniques like column chromatography.

-

Spectroscopic Data

While specific, dedicated spectra for this compound are not available in the reviewed literature, the expected NMR and IR spectral data can be predicted based on its structure and data from analogous compounds.

¹H NMR (Predicted):

-

Aromatic protons would appear as multiplets in the range of δ 6.8-7.2 ppm.

-

The benzylic protons (-CH₂-NH₂) would likely be a singlet or a doublet (if coupled to the amine protons) around δ 3.8-4.0 ppm.

-

The methoxy protons (-OCH₃) would appear as a singlet around δ 3.9 ppm.

-

The amine protons (-NH₂) would be a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR (Predicted):

-

Aromatic carbons would resonate in the range of δ 110-160 ppm, with the carbons attached to fluorine and oxygen showing characteristic shifts and C-F coupling.

-

The benzylic carbon (-CH₂-NH₂) would be expected around δ 45-50 ppm.

-

The methoxy carbon (-OCH₃) would appear around δ 55-60 ppm.

IR Spectroscopy (Predicted):

-

N-H stretching of the primary amine would be observed as two bands in the region of 3300-3500 cm⁻¹.

-

C-H stretching of the aromatic and aliphatic groups would be seen around 2850-3100 cm⁻¹.

-

C=C stretching of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

-

C-O stretching of the methoxy group would be present around 1000-1300 cm⁻¹.

-

C-F stretching would be observed in the 1000-1400 cm⁻¹ region.

Applications in Drug Discovery and Development

Substituted benzylamines are common structural motifs in a wide range of biologically active compounds. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate.[3] The methoxy group can also influence binding interactions and solubility.

While there is limited direct information on the biological activity of this compound itself, its structural features suggest its potential as a key intermediate for the synthesis of inhibitors for various enzymes, such as kinases and phosphodiesterases (PDEs) .

Potential as a Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted aromatic amine that interacts with the hinge region of the kinase domain. The this compound moiety could be incorporated into larger molecules designed to target specific kinases involved in cancer cell signaling pathways. For instance, derivatives of similar structures have been investigated as inhibitors of receptor tyrosine kinases.

Potential as a Scaffold for Phosphodiesterase (PDE) Inhibitors

PDEs are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. PDE inhibitors have therapeutic applications in inflammatory diseases, neurological disorders, and cardiovascular conditions. The this compound scaffold could be utilized in the synthesis of novel PDE inhibitors, particularly for the PDE4 family, which is a key target in inflammatory conditions.[4][5][6][7]

Signaling Pathway Involvement (Hypothetical):

Should derivatives of this compound be developed as PDE4 inhibitors, they would modulate the cAMP signaling pathway.

In this hypothetical pathway, a derivative of this compound would inhibit PDE4, leading to an increase in intracellular cAMP levels. This, in turn, would activate Protein Kinase A (PKA), which then phosphorylates downstream targets, leading to various cellular responses, such as the suppression of inflammatory processes.

Conclusion

This compound is a synthetically accessible building block with significant potential in medicinal chemistry. While detailed literature on its direct biological applications is scarce, its structural features make it an attractive starting material for the development of novel kinase and phosphodiesterase inhibitors. Further research into the synthesis of libraries based on this scaffold and their subsequent biological evaluation could lead to the discovery of new therapeutic agents. The synthetic routes outlined in this guide, based on established chemical transformations, provide a solid foundation for researchers to produce this compound and explore its utility in drug discovery programs.

References

- 1. This compound | C8H10FNO | CID 44203124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Phosphodiesterase 4 by FCPR03 Alleviates Lipopolysaccharide-Induced Depressive-Like Behaviors in Mice: Involvement of p38 and JNK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Substituted-4-methoxybenzimidazole-based PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Fluoro-3-methoxybenzylamine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-methoxybenzylamine is a fluorinated aromatic amine that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, imparts desirable physicochemical properties to molecules, influencing their metabolic stability, binding affinity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis and derivatization are presented, along with a summary of its key physical and chemical properties.

Introduction and Discovery

The precise historical account of the first synthesis of this compound is not prominently documented in readily available scientific literature, suggesting its emergence as a commercially available building block is relatively recent. The PubChem database entry for this compound, identified by CAS number 508177-67-1, was created in 2009, indicating its more widespread recognition and use in the scientific community from that period onwards.[1] Its utility is intrinsically linked to the growing importance of incorporating fluorine into drug candidates to enhance their pharmacological properties.[2][3] The strategic placement of the fluorine atom at the 4-position and the methoxy group at the 3-position of the benzylamine scaffold creates a unique electronic and steric environment, making it an attractive intermediate for the synthesis of complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| CAS Number | 508177-67-1 | PubChem[1] |

| Molecular Formula | C₈H₁₀FNO | PubChem[1] |

| Molecular Weight | 155.17 g/mol | PubChem[1] |

| IUPAC Name | (4-Fluoro-3-methoxyphenyl)methanamine | PubChem[1] |

| Synonyms | 5-Aminomethyl-2-fluoroanisole | PubChem[1] |

| Appearance | Not specified (typically a liquid or low-melting solid) | General chemical knowledge |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Synthesis of this compound

The synthesis of this compound is not extensively detailed in a single seminal publication. However, based on patent literature and common organic synthesis methodologies, it is typically prepared from commercially available precursors such as 4-fluoro-3-methoxybenzaldehyde or 4-fluoro-3-methoxybenzonitrile. Two primary synthetic routes are outlined below.

Route 1: Reductive Amination of 4-Fluoro-3-methoxybenzaldehyde

This is a common and efficient method for the synthesis of benzylamines from the corresponding benzaldehydes.

Caption: Reductive amination pathway for the synthesis of this compound.

-

Imine Formation: To a solution of 4-fluoro-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, is added an excess of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with a base). The reaction mixture is stirred at room temperature to facilitate the formation of the corresponding imine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is carefully added portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst) can be employed.

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Route 2: Reduction of 4-Fluoro-3-methoxybenzonitrile

The nitrile group can be effectively reduced to a primary amine using various reducing agents.

Caption: Synthesis of this compound by reduction of the corresponding benzonitrile.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of 4-fluoro-3-methoxybenzonitrile (1 equivalent) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is prepared.

-

Reduction: A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is cautiously added in portions to the solution at a controlled temperature (often 0 °C). Alternatively, catalytic hydrogenation using Raney nickel as a catalyst can be used.

-

Quenching and Workup: After the reaction is complete, it is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and concentrated. The final product is then purified by distillation or chromatography to afford this compound.

Applications in Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. The presence of the fluoro and methoxy groups can significantly impact the pharmacological profile of the final compounds.

Synthesis of Melatonin Receptor Agonists

A notable application of this compound is in the preparation of fluorine-substituted methoxyphenylalkyl amides, which have been investigated as potent melatonin receptor agonists.[4] These compounds have potential therapeutic applications in sleep disorders and other conditions related to circadian rhythms.

Caption: General scheme for the acylation of this compound.

-

Reaction: To a solution of this compound (1 equivalent) in a suitable solvent like dichloromethane, an acylating agent such as acetyl chloride or acetic anhydride (1.1 equivalents) is added, often in the presence of a base like triethylamine to scavenge the acid byproduct.

-

Monitoring: The reaction is typically stirred at room temperature and monitored for completion using thin-layer chromatography.

-

Workup: Upon completion, the reaction mixture is washed with water, a mild acid (e.g., dilute HCl), and a mild base (e.g., saturated sodium bicarbonate solution), followed by brine.

-

Purification: The organic layer is dried over a drying agent (e.g., MgSO₄), filtered, and the solvent is removed in vacuo to yield the crude amide, which can be further purified by recrystallization or column chromatography.

Intermediate for Other Biologically Active Compounds

The versatile nature of the primary amine group in this compound allows for its incorporation into a wide range of molecular scaffolds, making it a valuable intermediate for the synthesis of potential drug candidates in areas such as oncology, neurology, and infectious diseases. The fluoromethoxy-substituted phenyl ring is a common motif in modern drug design, contributing to improved metabolic stability and target engagement.

Conclusion

This compound has established itself as a significant building block in the field of medicinal chemistry. While its specific discovery and early history are not widely publicized, its utility in the synthesis of complex and biologically active molecules is evident from recent scientific literature and patent filings. The synthetic routes to this compound are accessible through standard organic chemistry transformations, primarily from the corresponding benzaldehyde or benzonitrile. Its application in the development of melatonin receptor agonists highlights its potential in crafting novel therapeutics. As the demand for sophisticated and highly functionalized drug candidates continues to grow, the importance of versatile intermediates like this compound is expected to increase, paving the way for future discoveries in drug development.

References

- 1. Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents [patents.google.com]

- 3. Papanastasiou Ioannis [en.pharm.uoa.gr]

- 4. Fluorine substituted methoxyphenylalkyl amides as potent melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-3-methoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available data for 4-Fluoro-3-methoxybenzylamine and structurally similar compounds. A thorough risk assessment should be conducted by the end-user before commencing any work with this chemical. This guide supplements, but does not replace, institutional safety protocols and the professional judgment of qualified personnel.

Chemical and Physical Properties

This compound is a substituted benzylamine with the following identifiers and properties.

| Property | Value | Source |

| IUPAC Name | (4-fluoro-3-methoxyphenyl)methanamine | PubChem[1] |

| Synonyms | 5-(Aminomethyl)-2-fluoroanisole | PubChem[1] |

| CAS Number | 508177-67-1 | PubChem[1] |

| Molecular Formula | C₈H₁₀FNO | PubChem[1] |

| Molecular Weight | 155.17 g/mol | PubChem[1] |

| Appearance | Assumed to be a liquid or solid, specific data not available. Similar compounds are light yellow liquids. | Inferred from[2] |

| Boiling Point | 234.9±25.0 °C (Predicted) | ChemBK[3] |

| Density | 1.127±0.06 g/cm³ (Predicted) | ChemBK[3] |

| Water Solubility | Immiscible with water (Predicted) | ChemBK[3] |

| pKa | 9.04±0.10 (Predicted) | ChemBK[3] |

| Sensitivity | Air sensitive | ChemBK[3],[2] |

Hazard Identification and GHS Classification

Anticipated GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B/1C | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage. |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation. |

This classification is inferred from data on similar compounds and should be used for preliminary risk assessment.[4][5][7][8]

Experimental Protocols: Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The minimum required PPE includes:

-

Eye and Face Protection: Chemical safety goggles that meet EN166 or ANSI Z87.1 standards are mandatory.[9] A face shield should be worn in addition to goggles when there is a significant splash hazard.[9][10]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Users should consult the glove manufacturer's compatibility charts for specific breakthrough times. Double gloving is recommended.[9][11]

-

Body Protection: A laboratory coat must be worn and fully buttoned. For tasks with a higher risk of exposure, a chemical-resistant apron or coveralls should be used.[12]

-

Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[10] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives should be used.[10]

Figure 1. Workflow for selecting appropriate Personal Protective Equipment (PPE).

Handling Procedures

-

Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[10][13]

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[5]

-

Do not eat, drink, or smoke in the laboratory.[14]

-

Keep containers securely sealed when not in use.[5]

-

Given its sensitivity, handle under an inert atmosphere (e.g., nitrogen or argon) where appropriate.[8][15]

-

Wash hands thoroughly with soap and water after handling.[5]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, acid anhydrides, acid chlorides, chloroformates, and strong oxidizing agents.[6][10]

-

Keep containers tightly closed to prevent moisture and air exposure.[8][13]

Emergency Procedures

First-Aid Measures

Immediate medical attention is required for all exposures.[4][6]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Do not use the mouth-to-mouth method if the victim ingested or inhaled the substance. Seek immediate medical attention.[5][15] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][15] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6][15] |

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[10] Wear appropriate PPE as described in Section 3.1. Ensure adequate ventilation. Remove all sources of ignition.[11][16]

-

Environmental Precautions: Prevent the substance from entering drains or waterways.[5][13]

-

Containment and Cleanup: For small spills, absorb with an inert material such as sand, earth, or vermiculite.[5] Place the absorbed material into a suitable, labeled container for chemical waste disposal.[13] For large spills, dike the area to contain the spill and follow institutional emergency procedures.[5]

Figure 2. Logical workflow for responding to a chemical spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][13]

-

Specific Hazards: Thermal decomposition can produce irritating and toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride.[15][17] The material is likely combustible.[5]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand mode and full protective gear.[6][15]

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on the GHS classifications of structurally related compounds.

-

Acute Toxicity: Expected to be harmful if swallowed.[7]

-

Skin Corrosion/Irritation: Expected to cause severe skin burns.[2][6]

-

Eye Damage/Irritation: Expected to cause serious eye damage.[2][6]

-

Respiratory Irritation: Vapors may cause respiratory irritation.[8]

-

Carcinogenicity and Mutagenicity: No data available. No components of similar products are listed as probable or confirmed carcinogens by IARC.[13]

Disposal Considerations

-

Chemical Waste: Dispose of this material and its container at a licensed hazardous waste collection point.[5] Do not allow the product to enter drains.[13]

-

Contaminated Packaging: Dispose of as unused product.[13]

All disposal practices must be in accordance with federal, state, and local regulations.

References

- 1. This compound | C8H10FNO | CID 44203124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. chembk.com [chembk.com]

- 4. fishersci.ie [fishersci.ie]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. 4-Fluoro-3-methoxybenzaldehyde | C8H7FO2 | CID 2737358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. benchchem.com [benchchem.com]

- 13. capotchem.cn [capotchem.cn]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. synquestlabs.com [synquestlabs.com]

Methodological & Application

The Versatility of 4-Fluoro-3-methoxybenzylamine in Heterocyclic Synthesis: A Review of Potential Applications

Introduction

4-Fluoro-3-methoxybenzylamine is a substituted benzylamine derivative that holds potential as a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique electronic properties, stemming from the presence of a fluorine atom and a methoxy group on the aromatic ring, can influence the reactivity and biological activity of the resulting heterocyclic systems. This document aims to provide an overview of the potential applications of this compound in the construction of various heterocyclic scaffolds of interest to researchers, scientists, and drug development professionals. While specific, detailed experimental protocols for the use of this particular amine in the synthesis of a broad range of heterocycles are not extensively documented in readily available literature, this report will outline general synthetic strategies where it could be employed, based on established methodologies for analogous benzylamines.

Potential Applications in the Synthesis of Key Heterocyclic Scaffolds

The primary amino group of this compound makes it a suitable precursor for incorporation into a variety of nitrogen-containing heterocycles. Below are several classes of heterocyclic compounds where this amine could theoretically be utilized, along with general experimental approaches.

Pyrrolidines and other Saturated Nitrogen Heterocycles

The synthesis of substituted pyrrolidines is of significant interest in medicinal chemistry, as this motif is present in numerous biologically active compounds.[1] One of the key methods for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. This compound could serve as a precursor for the in-situ generation of an appropriately substituted azomethine ylide.

Logical Workflow for Pyrrolidine Synthesis

Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.

A general protocol would involve the condensation of this compound with an aldehyde or ketone to form an imine. Subsequent treatment with a suitable reagent or thermal conditions would generate the azomethine ylide, which would then react with a dipolarophile, such as an electron-deficient alkene, to yield the desired pyrrolidine.

Pyridinone and Pyrimidine Derivatives

Pyridinone and pyrimidine cores are prevalent in a vast number of pharmaceuticals. The primary amine functionality of this compound allows for its potential integration into these six-membered heterocyclic systems through various condensation reactions. For instance, in the synthesis of certain pyridinones, a primary amine can be reacted with a 1,3-dicarbonyl compound or its equivalent. Similarly, in pyrimidine synthesis, the amine can serve as a nitrogen source in reactions with diketones or other appropriate precursors.

Conceptual Pathway to Pyridinone/Pyrimidine Synthesis

Caption: Potential routes to pyridinone and pyrimidine heterocycles.

Isoquinoline Scaffolds

The Pictet-Spengler reaction is a powerful method for the synthesis of tetrahydroisoquinolines, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization. While this compound is not a β-arylethylamine, related synthetic strategies, such as the Bischler-Napieralski reaction followed by reduction, could potentially be adapted to utilize this amine for the construction of substituted isoquinoline frameworks.

Hypothetical Bischler-Napieralski Approach

Caption: A possible synthetic route to tetrahydroisoquinolines.

Conclusion and Future Directions

While direct and detailed applications of this compound in a wide range of heterocyclic syntheses are not prominently reported, its chemical structure suggests significant potential as a versatile building block. The presence of the fluoro and methoxy substituents can be exploited to fine-tune the electronic and steric properties of the target heterocycles, which is of particular importance in the field of drug discovery.

Further research is warranted to explore the reactivity of this compound in various classical and modern heterocyclic synthesis methodologies. The development of specific protocols and the characterization of the resulting novel heterocyclic compounds could provide valuable additions to the toolbox of medicinal chemists. The systematic investigation of its use in multicomponent reactions, for example, could lead to the rapid generation of diverse molecular scaffolds for biological screening. The data presented in such future studies would be invaluable for compiling comprehensive application notes and protocols for the scientific community.

References

Application Notes and Protocols: 4-Fluoro-3-methoxybenzylamine as a Versatile Building Block for Novel Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

These application notes explore the potential of 4-fluoro-3-methoxybenzylamine as a key starting material for the synthesis of novel agrochemicals, particularly herbicides. The presence of the 4-fluoro-3-methoxyphenyl moiety in the commercial herbicide Halauxifen-methyl underscores the importance of this structural motif in modern crop protection. This document provides a hypothetical, yet chemically sound, synthetic pathway to a pyridinone-based herbicide, detailed experimental protocols, and a summary of relevant biological activity data.

Introduction

The 4-fluoro-3-methoxyphenyl group is a recognized pharmacophore in the agrochemical industry. Its incorporation into molecules can significantly influence their biological activity, metabolic stability, and transport properties within the target organism. This compound offers a versatile entry point for the synthesis of a variety of agrochemical scaffolds due to the reactive primary amine functionality, which can be readily modified through N-acylation, N-alkylation, and other transformations.

The primary focus of these notes is the synthesis of a potential herbicidal compound inspired by the structure of arylpicolinate herbicides. These herbicides act as synthetic auxins, disrupting plant growth processes and leading to weed mortality.[1][2]

Proposed Synthetic Pathway

A plausible synthetic route from this compound to a novel pyridinone herbicide is outlined below. This pathway involves an initial N-acylation, followed by an intramolecular cyclization to form the core heterocyclic structure.

Caption: Proposed synthetic workflow from this compound to a pyridinone herbicide.

Experimental Protocols

Protocol 1: Synthesis of N-(4-Fluoro-3-methoxybenzyl)acetamide (Intermediate C)

This protocol describes the N-acylation of this compound.

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator

Procedure:

-

Dissolve this compound in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of a Substituted Pyridinone (Intermediate E)

This protocol outlines a potential intramolecular cyclization to form a pyridinone ring. The specific conditions would require optimization based on the exact acylating agent used in the previous step.

Materials:

-

N-(4-Fluoro-3-methoxybenzyl)acetamide intermediate (1.0 eq)

-

Strong base (e.g., Sodium ethoxide, Potassium tert-butoxide) (2.2 eq)

-

Anhydrous ethanol or other suitable high-boiling solvent

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-acyl intermediate in the anhydrous solvent.

-

Add the strong base portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours.

-

Monitor the cyclization by TLC or LC-MS.

-

After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude pyridinone derivative by column chromatography or recrystallization.

Biological Activity and Data Presentation

The herbicidal activity of compounds containing the 4-fluoro-3-methoxyphenyl moiety, such as Halauxifen-methyl, is well-documented.[1] These compounds typically act as synthetic auxins, leading to deregulation of plant growth.[1] The efficacy is often measured by the concentration required to cause a 50% reduction in plant growth (EC₅₀).

| Compound | Target Weed | Growth Stage | EC₅₀ (g ai/ha) | Reference |

| Halauxifen-methyl | Galium aparine (Cleavers) | 2-4 whorls | 1.8 | [1] |

| Halauxifen-methyl | Papaver rhoeas (Corn Poppy) | 2-6 leaves | 0.9 | [1] |

| Halauxifen-methyl | Stellaria media (Common Chickweed) | 2-6 leaves | 2.5 | [1] |

| Halauxifen-methyl | Lamium purpureum (Red Dead-nettle) | 2-6 leaves | 1.5 | [1] |

| Halauxifen-methyl | Myosotis arvensis (Field Forget-me-not) | 2-6 leaves | 3.2 | [1] |

Note: The data presented is for Halauxifen-methyl, a commercial herbicide containing the 4-fluoro-3-methoxyphenyl moiety, to illustrate the potential efficacy of derivatives of this compound.

Signaling Pathway

Synthetic auxin herbicides like Halauxifen-methyl mimic the natural plant hormone auxin, leading to an overstimulation of auxin-responsive genes. This disrupts normal plant development, ultimately causing plant death. The signaling pathway involves the binding of the herbicide to auxin receptors, leading to the degradation of transcriptional repressors and the activation of gene expression.

References

Application Note: Reductive Amination with 4-Fluoro-3-methoxybenzylamine for the Synthesis of N-Alkylamines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This one-pot reaction, which combines the formation of an imine or enamine intermediate with its subsequent reduction, is highly valued for its efficiency and broad substrate scope. Substituted benzylamines, such as 4-Fluoro-3-methoxybenzylamine, are important building blocks in the synthesis of a wide range of biologically active compounds. The fluorine and methoxy substituents can modulate the pharmacokinetic and pharmacodynamic properties of the final molecule. This application note provides a detailed protocol for the reductive amination of this compound with a ketone, using the mild and selective reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃).

Reaction Principle

The reductive amination of this compound with a ketone proceeds in a two-step, one-pot sequence. First, the primary amine reacts with the ketone under neutral or mildly acidic conditions to form an iminium ion intermediate with the concomitant loss of water. The subsequent in-situ reduction of this iminium ion by sodium triacetoxyborohydride yields the desired N-alkylated secondary amine. Sodium triacetoxyborohydride is the preferred reducing agent for this transformation as it is less reactive towards the starting ketone compared to other borohydrides, thus minimizing the formation of alcohol byproducts.[1][2][3]

Experimental Protocol

This protocol details the reductive amination of this compound with acetone to yield N-(4-Fluoro-3-methoxybenzyl)propan-2-amine.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Acetone | ACS Grade | Commercially Available |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercially Available |

| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | Prepared in-house | |

| Brine (Saturated NaCl solution) | Prepared in-house | |

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |

| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |

| Ethyl Acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or Nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).

-

Solvent and Ketone Addition: Dissolve the amine in anhydrous dichloromethane (DCM). To this solution, add acetone (1.2 eq) via syringe.

-

Imine Formation: Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution in portions over 10-15 minutes. The addition may be slightly exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

-

Workup:

-

Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash with brine.

-

-

Drying and Solvent Removal: Dry the combined organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(4-Fluoro-3-methoxybenzyl)propan-2-amine. For basic amines, pre-treating the silica gel with triethylamine or using commercially available NH-silica can improve purification by reducing tailing.[4][5]

Data Presentation

The following table summarizes representative quantitative data for the reductive amination of this compound with acetone. Actual yields may vary depending on the specific reaction conditions and scale.

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |

| N-(4-Fluoro-3-methoxybenzyl)propan-2-amine | C₁₁H₁₆FNO | 197.25 | 85-95% | Colorless to pale yellow oil |

Representative Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.05 (t, J = 8.4 Hz, 1H), 6.85-6.75 (m, 2H), 3.88 (s, 3H), 3.75 (s, 2H), 2.85 (sept, J = 6.4 Hz, 1H), 1.10 (d, J = 6.4 Hz, 6H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 153.5 (d, J = 245.0 Hz), 146.0, 134.0, 123.0, 115.0 (d, J = 18.0 Hz), 112.5, 56.0, 52.0, 49.0, 23.0.

Note: The NMR data is predicted based on the structure and known chemical shifts of similar compounds. Actual spectra should be obtained for confirmation.

Mandatory Visualization

Caption: Experimental workflow for the reductive amination of this compound.

Signaling Pathways

The biological activity and, consequently, the relevant signaling pathways of the synthesized N-alkyl-4-fluoro-3-methoxybenzylamine are entirely dependent on the nature of the "R" group introduced from the carbonyl compound. Reductive amination is a synthetic tool to generate diverse libraries of amines which can then be screened against various biological targets. For example, if the final molecule is designed to be a kinase inhibitor, it might interfere with signaling pathways such as the MAPK/ERK or PI3K/Akt pathways. If it is an agonist or antagonist for a G-protein coupled receptor (GPCR), it would modulate downstream signaling cascades involving cAMP or inositol phosphates. The specific signaling pathway would need to be determined through biological assays of the purified compound.

Caption: Logical relationship between chemical synthesis and biological pathway identification.

References

- 1. Sodium triacetoxyborohydride [organic-chemistry.org]

- 2. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

Application of 4-Fluoro-3-methoxybenzylamine in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methoxybenzylamine is a substituted benzylamine building block that has found utility in medicinal chemistry for the synthesis of a variety of biologically active molecules. Its specific substitution pattern, featuring a fluorine atom at the 4-position and a methoxy group at the 3-position of the phenyl ring, allows for the modulation of physicochemical properties such as lipophilicity, metabolic stability, and target binding interactions. This document provides detailed application notes, experimental protocols, and data related to the use of this compound in drug discovery and development.

Application Notes

The primary application of this compound in medicinal chemistry is as a versatile intermediate for the synthesis of targeted therapeutics. The amine functionality serves as a key nucleophile or a point of attachment for various scaffolds, while the substituted phenyl ring can be strategically employed to interact with specific pockets within a biological target.

1. Development of WDR5 Inhibitors for Cancer Therapy

One of the notable applications of this compound is in the development of inhibitors targeting the WD40-repeat-containing protein 5 (WDR5). WDR5 is a critical component of the MLL/SET1 histone methyltransferase complexes and plays a significant role in the regulation of gene expression. Its overexpression is implicated in various cancers, making it an attractive therapeutic target.

In the structure-based design of potent and selective WDR5 inhibitors, the 4-fluoro-3-methoxyphenyl moiety has been utilized as a key pharmacophore. Specifically, it has been incorporated into dihydroisoquinolinone-based scaffolds to probe the S7 sub-pocket of the WDR5 binding site. The 4-fluoro substitution has been shown to be beneficial for the potency of these inhibitors.

2. Synthesis of Anti-inflammatory Agents

This compound hydrochloride has been employed as a key building block in the synthesis of novel pyrimidine and pyridine derivatives with potential anti-inflammatory properties. In these applications, the benzylamine moiety is typically acylated to form an amide linkage with a heterocyclic core.

3. Precursor for Hepatitis C Virus (HCV) Inhibitors